molecular formula C15H14O3 B094575 4-Ethoxy-2-hydroxybenzophenone CAS No. 15889-70-0

4-Ethoxy-2-hydroxybenzophenone

Cat. No.: B094575
CAS No.: 15889-70-0
M. Wt: 242.27 g/mol
InChI Key: JAFUHGPESJSRJX-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxybenzophenone (CAS: 15889-70-0) is a substituted benzophenone derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . Its structure consists of a benzophenone backbone with an ethoxy (–OCH₂CH₃) group at the 4-position and a hydroxyl (–OH) group at the 2-position of one aromatic ring. The InChI key (1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3) highlights its stereochemical configuration, which influences its physicochemical properties, such as solubility and UV absorption . This compound is structurally related to other hydroxybenzophenones, which are widely studied for applications in organic synthesis, photostabilizers, and UV filters.

Comparison with Similar Compounds

The following table compares 4-Ethoxy-2-hydroxybenzophenone with structurally analogous benzophenones and hydroxyacetophenones, emphasizing substituent effects on properties and synthesis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Synthesis Notes References
This compound 15889-70-0 C₁₅H₁₄O₃ 242.27 –OCH₂CH₃ (4), –OH (2) Ethoxy group enhances lipophilicity; synthesized via Friedel-Crafts acylation or etherification.
4-Benzyloxy-2-hydroxybenzophenone 6079-76-1 C₂₀H₁₆O₃ 304.34 –OCH₂C₆H₅ (4), –OH (2) Bulky benzyloxy group reduces solubility in polar solvents; used as a UV absorber.
2-Hydroxy-4-methoxy-2'-methoxybenzophenone N/A C₁₅H₁₄O₄ 258.27 –OCH₃ (4 and 2'), –OH (2) Dual methoxy groups increase electron density; synthesized via Hoesch reaction.
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone N/A C₂₁H₁₈O₄ 334.37 –OCH₂CH₂OC₆H₅ (4), –OH (2) Extended ether chain improves thermal stability; InChIKey: KRAXDLMUOHFJBZ-UHFFFAOYSA-N.
1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone 101002-29-3 C₁₃H₁₈O₃ 222.28 –OCH₂CH₂CH₂CH₂CH₃ (4), –OH (2) Long alkyl chain enhances hydrophobic behavior; synthesized via alkylation of hydroxyacetophenones.

Key Observations:

Substituent Effects on Solubility :

  • Ethoxy (–OCH₂CH₃) and pentyloxy (–OCH₂CH₂CH₂CH₂CH₃) groups increase lipophilicity, making these compounds more soluble in organic solvents .
  • Methoxy (–OCH₃) and benzyloxy (–OCH₂C₆H₅) groups reduce polarity, but benzyloxy derivatives exhibit lower solubility due to steric hindrance .

Synthesis Methods: Friedel-Crafts Acylation: Common for benzophenones with electron-donating substituents (e.g., ethoxy, methoxy) . Hoesch Reaction: Used for hydroxyacetophenones with multiple methoxy groups, yielding products like 2-Hydroxy-4-methoxy-2'-methoxybenzophenone . Etherification: Alkylation of phenolic –OH groups (e.g., phenoxyethoxy derivatives) requires catalysts like K₂CO₃ .

UV Absorption and Stability :

  • Ethoxy and benzyloxy derivatives show strong UV absorption due to extended conjugation, making them suitable for photostabilizers .
  • Methoxy-substituted compounds exhibit blue-shifted UV spectra compared to ethoxy analogs due to reduced electron-donating capacity .

Thermal Properties: Compounds with flexible chains (e.g., 2-phenoxyethoxy) display lower melting points but higher thermal stability, advantageous for polymer additives .

Research Findings:

  • This compound demonstrates superior solubility in ethanol (35 mg/mL at 25°C) compared to 4-Benzyloxy-2-hydroxybenzophenone (<5 mg/mL) .
  • 2-Hydroxy-4-methoxy-2'-methoxybenzophenone exhibits a melting point of 98–100°C, lower than its ethoxy counterpart (mp 112–114°C), due to weaker intermolecular hydrogen bonding .
  • 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone shows a 20% higher UV absorption at 320 nm compared to methoxy derivatives, attributed to its extended π-system .

Properties

IUPAC Name

(4-ethoxy-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFUHGPESJSRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407820
Record name 4-Ethoxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15889-70-0
Record name 4-Ethoxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-hydroxybenzophenone
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